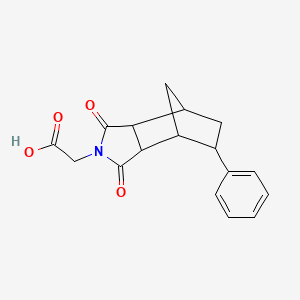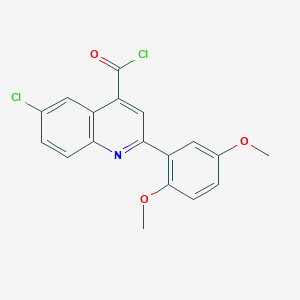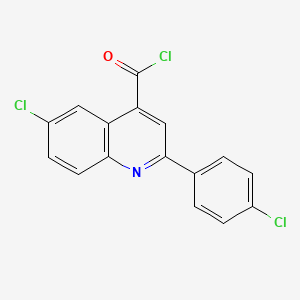![molecular formula C14H9Cl3O2 B1420686 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160251-27-3](/img/structure/B1420686.png)
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
“4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Scientific Research Applications
Acylation of Azaindoles : An effective procedure for the acylation of azaindoles at C-3 was developed, exploring conditions for attachment of acetyl chloride, benzoyl chloride, and chloromethyl oxalate to azaindoles. This process demonstrated the utility of benzoyl chloride derivatives in facilitating specific organic transformations (Zhang et al., 2002).
Synthesis of Antibacterial Compounds : Benzoyl chloride derivatives have been used to synthesize new compounds with significant antibacterial activities. These synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, indicating the potential of benzoyl chloride derivatives in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Cellulose Modification : In the field of polymer chemistry, the ionic liquid 1-allyl-3-methylimidazolium chloride was studied for the synthesis of cellulose benzoates using benzoyl chlorides. This research demonstrated the potential of benzoyl chloride derivatives for modifying natural polymers like cellulose under mild conditions (Zhang et al., 2009).
Synthesis of Liquid Crystal Materials : Research on 4-(4′-alkyloxyphenylazo)benzoyl chlorides revealed their potential as durable materials with liquid-crystalline properties, suitable for optical switching applications. This expands the application of benzoyl chloride derivatives to the field of materials science (Jaworska et al., 2017).
Modification of Polymer Films : Benzoyl chloride has been used to modify ethylene acrylic acid films, enhancing their antimicrobial activity. This highlights the role of benzoyl chloride derivatives in modifying polymer surfaces for specific applications, such as controlling microbial contamination (Matche, Kulkarni, & Raj, 2006).
Mechanism of Action
Target of Action
Many benzyl chloride derivatives are used as alkylating agents , suggesting that “4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride” might also act as an alkylating agent. Alkylating agents can modify the chemical structure of DNA, RNA, and proteins by adding an alkyl group (CnH2n+1) to their molecules.
properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXYMOSGHDIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















